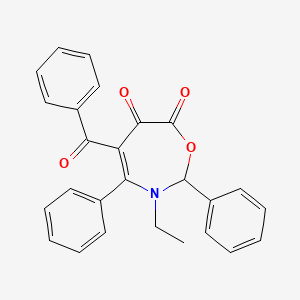
5-Benzoyl-3-ethyl-2,4-diphenyl-2,3-dihydro-1,3-oxazepine-6,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzoyl-3-ethyl-2,4-diphenyl-2,3-dihydro-1,3-oxazepine-6,7-dione is a complex organic compound that belongs to the class of oxazepines. Oxazepines are heterocyclic compounds containing a seven-membered ring with one oxygen and one nitrogen atom. This particular compound is characterized by its unique structure, which includes benzoyl, ethyl, and diphenyl groups attached to the oxazepine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzoyl-3-ethyl-2,4-diphenyl-2,3-dihydro-1,3-oxazepine-6,7-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the condensation of benzoyl chloride with an ethyl-substituted amine, followed by cyclization with a diphenyl-substituted ketone. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Benzoyl-3-ethyl-2,4-diphenyl-2,3-dihydro-1,3-oxazepine-6,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the oxazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepine oxides, while reduction can produce dihydro derivatives.
Applications De Recherche Scientifique
5-Benzoyl-3-ethyl-2,4-diphenyl-2,3-dihydro-1,3-oxazepine-6,7-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s biological activity is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research is conducted to investigate its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-Benzoyl-3-ethyl-2,4-diphenyl-2,3-dihydro-1,3-oxazepine-6,7-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit enzyme activity by forming a stable complex, thereby preventing substrate binding. The exact pathways and molecular targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Diazole: Known for its broad range of chemical and biological properties.
Thiazole: Exhibits diverse biological activities, including antimicrobial and anticancer properties.
Imidazole: Widely studied for its therapeutic potential and used in various drugs.
Uniqueness
5-Benzoyl-3-ethyl-2,4-diphenyl-2,3-dihydro-1,3-oxazepine-6,7-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of benzoyl, ethyl, and diphenyl groups attached to the oxazepine ring sets it apart from other similar compounds, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
61350-41-2 |
|---|---|
Formule moléculaire |
C26H21NO4 |
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
5-benzoyl-3-ethyl-2,4-diphenyl-2H-1,3-oxazepine-6,7-dione |
InChI |
InChI=1S/C26H21NO4/c1-2-27-22(18-12-6-3-7-13-18)21(23(28)19-14-8-4-9-15-19)24(29)26(30)31-25(27)20-16-10-5-11-17-20/h3-17,25H,2H2,1H3 |
Clé InChI |
IOBYYOCTPLGGGO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(OC(=O)C(=O)C(=C1C2=CC=CC=C2)C(=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


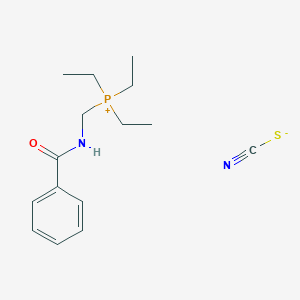
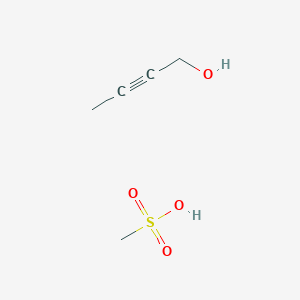
![Benzo[f]quinoline, 3-ethyl-2-methyl-](/img/structure/B14589360.png)
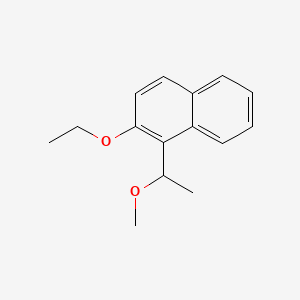
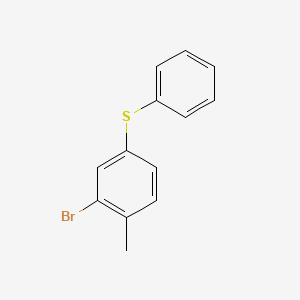
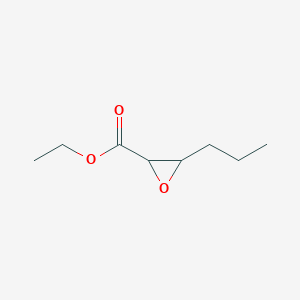

![Benzo[b]thiophene, 2,3-dihydro-3-(4-methylphenyl)-, 1,1-dioxide](/img/structure/B14589393.png)
![N-{4-[Cyano(4-fluorophenyl)methyl]phenyl}-2,6-dihydroxybenzamide](/img/structure/B14589397.png)
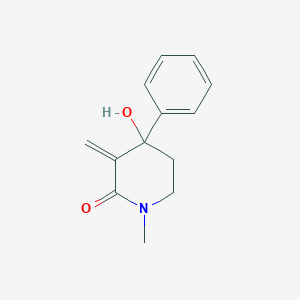
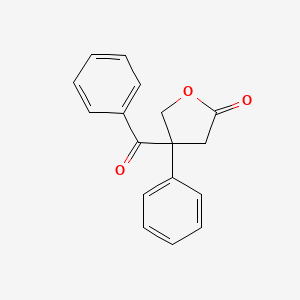
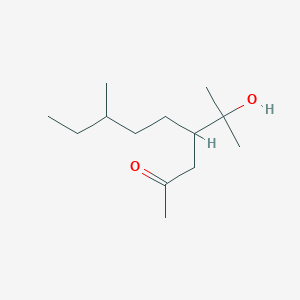
![2-[4-Methyl-3-(propylsulfanyl)phenoxy]benzoic acid](/img/structure/B14589435.png)
![1,3,4-Thiadiazole-2(3H)-thione, 5-[(2,5-dimethoxyphenyl)amino]-](/img/structure/B14589438.png)
